molecular formula C12H17N B15233443 (R)-cyclopropyl(2,5-dimethylphenyl)methanamine

(R)-cyclopropyl(2,5-dimethylphenyl)methanamine

Cat. No.: B15233443
M. Wt: 175.27 g/mol
InChI Key: JFEMNSALNMDTJK-GFCCVEGCSA-N
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Description

®-cyclopropyl(2,5-dimethylphenyl)methanamine is an organic compound that belongs to the class of amines It features a cyclopropyl group attached to a methanamine moiety, which is further connected to a 2,5-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-cyclopropyl(2,5-dimethylphenyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Attachment to the Methanamine Moiety: The cyclopropyl group is then attached to a methanamine moiety through a nucleophilic substitution reaction.

    Introduction of the 2,5-Dimethylphenyl Ring: The final step involves the attachment of the 2,5-dimethylphenyl ring to the methanamine moiety through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of ®-cyclopropyl(2,5-dimethylphenyl)methanamine may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

®-cyclopropyl(2,5-dimethylphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced forms such as primary or secondary amines.

    Substitution: New derivatives with substituted functional groups.

Scientific Research Applications

®-cyclopropyl(2,5-dimethylphenyl)methanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic benefits.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-cyclopropyl(2,5-dimethylphenyl)methanamine involves its interaction with specific molecular targets and pathways. These may include:

    Binding to Receptors: The compound may bind to specific receptors in the body, triggering a biological response.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.

    Signal Transduction: The compound may affect signal transduction pathways, altering cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-cyclopropyl(2,5-dimethylphenyl)methanamine: The enantiomer of the compound, with similar chemical properties but different biological activity.

    Cyclopropyl(2,5-dimethylphenyl)methanol: A related compound with a hydroxyl group instead of an amine group.

    2,5-Dimethylphenylmethanamine: A simpler compound lacking the cyclopropyl group.

Uniqueness

®-cyclopropyl(2,5-dimethylphenyl)methanamine is unique due to its specific stereochemistry and the presence of both cyclopropyl and 2,5-dimethylphenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(R)-cyclopropyl-(2,5-dimethylphenyl)methanamine

InChI

InChI=1S/C12H17N/c1-8-3-4-9(2)11(7-8)12(13)10-5-6-10/h3-4,7,10,12H,5-6,13H2,1-2H3/t12-/m1/s1

InChI Key

JFEMNSALNMDTJK-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H](C2CC2)N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2CC2)N

Origin of Product

United States

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